molecular formula C11H14N4O4 B3054209 1-(2,4-Dinitrophenyl)-4-methylpiperazine CAS No. 58910-37-5

1-(2,4-Dinitrophenyl)-4-methylpiperazine

Cat. No.: B3054209
CAS No.: 58910-37-5
M. Wt: 266.25 g/mol
InChI Key: ZEBGUAUODJBFEV-UHFFFAOYSA-N
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Description

1-(2,4-Dinitrophenyl)-4-methylpiperazine is an organic compound characterized by the presence of a piperazine ring substituted with a 2,4-dinitrophenyl group and a methyl group

Biochemical Analysis

Biochemical Properties

1-(2,4-Dinitrophenyl)-4-methylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with oxidative phosphorylation enzymes, where it acts as an uncoupling agent. This interaction disrupts the normal process of ATP synthesis by allowing protons to re-enter the mitochondrial matrix without generating ATP, leading to increased heat production . Additionally, this compound has been shown to interact with proteins involved in cellular respiration, further affecting energy metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to increase the rate of oxygen consumption in cells by uncoupling oxidative phosphorylation, leading to elevated metabolic rates . This can result in changes in gene expression related to energy metabolism and stress responses. Moreover, this compound can induce apoptosis in certain cell types by disrupting mitochondrial function and triggering the release of pro-apoptotic factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on mitochondrial membranes, disrupting the proton gradient essential for ATP synthesis . This binding interaction leads to the uncoupling of oxidative phosphorylation, resulting in increased heat production and reduced ATP levels. Additionally, the compound can inhibit or activate various enzymes involved in metabolic pathways, further influencing cellular energy balance . Changes in gene expression are also observed, with upregulation of genes associated with stress responses and downregulation of genes involved in ATP synthesis .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated persistent effects on cellular metabolism, including sustained increases in metabolic rate and prolonged activation of stress response pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic rate and promote weight loss without significant adverse effects . At higher doses, toxic effects such as hyperthermia, organ damage, and even death have been observed . Threshold effects are also noted, with specific dosages required to achieve desired metabolic outcomes without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to energy metabolism. It interacts with enzymes such as ATP synthase and cytochrome c oxidase, disrupting their normal function and leading to altered metabolic flux . The compound also affects metabolite levels, with increased production of reactive oxygen species and changes in the levels of intermediates in the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to bind to plasma proteins, affecting its distribution and bioavailability . It is also transported across cellular membranes via specific transporters, leading to its accumulation in mitochondria where it exerts its primary effects .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it disrupts normal mitochondrial function. The compound’s targeting to mitochondria is facilitated by its chemical structure, which allows it to penetrate mitochondrial membranes . Once inside the mitochondria, it interacts with various components of the electron transport chain, leading to uncoupling of oxidative phosphorylation and altered cellular energy balance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dinitrophenyl)-4-methylpiperazine typically involves the reaction of 2,4-dinitrochlorobenzene with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dinitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding oxides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in ethanol.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Reduction: 1-(2,4-Diaminophenyl)-4-methylpiperazine.

    Oxidation: Corresponding oxides or hydroxylated derivatives.

Scientific Research Applications

1-(2,4-Dinitrophenyl)-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

    2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the piperazine ring.

    4-Methylpiperazine: Contains the piperazine ring with a methyl group but lacks the dinitrophenyl group.

    1-(2,4-Dinitrophenyl)piperazine: Similar structure but without the methyl substitution.

Uniqueness: 1-(2,4-Dinitrophenyl)-4-methylpiperazine is unique due to the combination of the dinitrophenyl group and the methyl-substituted piperazine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,4-dinitrophenyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c1-12-4-6-13(7-5-12)10-3-2-9(14(16)17)8-11(10)15(18)19/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBGUAUODJBFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389348
Record name 1-(2,4-dinitrophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58910-37-5
Record name 1-(2,4-dinitrophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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